Chromatographic Resolution and Isotopic Purity Relative to Olaparib-d4
2-Fluorobenzyl olaparib-d4 achieves ≥98% purity with defined deuterium incorporation (d4) . Compared to standard olaparib-d4 (CAS 2143107-55-3), which has a different deuterium labeling pattern (4 deuterium atoms on the cyclopropane ring at positions 2,2,3,3) , the 2-fluorobenzyl modification may alter chromatographic retention time, potentially reducing isobaric interference in complex biological matrices [1]. In validated LC-MS/MS assays for olaparib in human plasma using a deuterated internal standard, the assay achieved linearity with r² ≥ 0.9994 over 10–5000 ng/mL and precision ≤9.3% at LLOQ [1].
| Evidence Dimension | Purity and Deuterium Incorporation |
|---|---|
| Target Compound Data | Purity ≥98%, 4 deuterium atoms incorporated into cyclopropanecarbonyl moiety |
| Comparator Or Baseline | Olaparib-d4 (CAS 2143107-55-3): purity typically 98% + 98% atom %D |
| Quantified Difference | Comparable purity; distinct labeling position (2-fluorobenzyl moiety vs. cyclopropane ring) |
| Conditions | Vendor specification and LC-MS/MS assay in human plasma |
Why This Matters
High isotopic purity ensures minimal interference with analyte signal, while distinct chromatographic behavior can improve peak resolution in multi-analyte panels.
- [1] Nijenhuis CM, Lucas L, Rosing H, Schellens JHM, Beijnen JH. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;940:121-125. doi:10.1016/j.jchromb.2013.09.020. View Source
